3-(Isopropylamino)-4-nitrobenzoic acid
Description
Overview of Benzoic Acid Derivatives in Chemical Research
Benzoic acid and its derivatives are a cornerstone class of organic compounds extensively utilized across various scientific fields, including pharmaceuticals, agrochemicals, and materials science. ontosight.ai Discovered in the 16th century, benzoic acid consists of a phenyl ring attached to a carboxylic acid group. preprints.org This fundamental structure serves as a versatile scaffold for chemical modification, allowing for the synthesis of a vast array of molecules with diverse properties and functions. In medicinal chemistry, these derivatives have been investigated for a wide range of therapeutic applications, demonstrating antimicrobial, anti-inflammatory, antioxidant, and anticancer activities. ontosight.aipreprints.org Their role often extends to being critical intermediates in the synthesis of more complex pharmaceutical compounds, highlighting their importance in drug discovery and development. ontosight.aiacs.org
The Unique Role of Nitro and Amino Substituents in Aromatic Systems
The introduction of nitro (-NO₂) and amino (-NH₂) groups onto an aromatic ring, such as the benzene (B151609) ring of benzoic acid, dramatically alters the molecule's electronic properties and chemical reactivity. These two substituents have nearly opposite electronic effects. rsc.org
The amino group is a powerful electron-donating group, primarily through resonance. It increases the electron density of the aromatic ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack. rsc.orgscispace.com This property defines the amino group as an "activating" group that directs incoming substituents to these specific positions. rsc.orglibretexts.org
Conversely, the nitro group is a strong electron-withdrawing group, acting through both inductive and resonance effects. libretexts.org It deactivates the aromatic ring toward electrophilic substitution by decreasing electron density, making it less reactive than unsubstituted benzene. This deactivating nature directs incoming electrophiles to the meta position. rsc.org The presence of a nitro group also increases the acidity of a benzoic acid derivative compared to the parent compound. ontosight.aiwikipedia.org The strategic placement of these opposing groups allows chemists to finely tune a molecule's reactivity, acidity, and potential for intermolecular interactions. researchgate.net
Specific Contextualization of 3-(Isopropylamino)-4-nitrobenzoic acid within Contemporary Chemical and Biological Research
This compound is a multi-functionalized aromatic carboxylic acid. Its structure is built upon a benzoic acid core, modified with a potent electron-withdrawing nitro group and an electron-donating isopropylamino group. The specific arrangement of these substituents—the secondary amino group at the 3-position and the nitro group at the 4-position relative to the carboxylic acid—creates a distinct electronic and steric environment.
Given the known applications of similar compounds, this compound is primarily contextualized as a valuable intermediate in organic synthesis. The nitro group can be chemically reduced to form a primary amine, a fundamental transformation that opens pathways for creating various heterocyclic compounds and other complex molecules. ontosight.ai The carboxylic acid and the secondary amine functionalities also serve as reactive handles for further derivatization. Research on analogous compounds, such as methyl esters of isopropylamino nitrobenzoic acid, suggests their utility as intermediates in the synthesis of pharmaceutical agents designed to target inflammation and pain.
Rationale for Comprehensive Investigation of this compound
The rationale for a thorough investigation of this compound stems from its potential as a versatile synthetic building block. The strategic combination of three distinct functional groups (carboxylic acid, secondary amine, and nitro group) on a stable aromatic ring makes it a promising precursor for a diverse range of target molecules.
The known biological activities of nitrobenzoic acids and their derivatives, which include antimicrobial, anticancer, and anti-trypanosomal effects, provide a strong impetus for synthesizing new compounds from this scaffold. ontosight.aichemicalbook.comguidechem.com By modifying the functional groups of this compound, researchers can systematically explore how structural changes affect biological activity, contributing to the development of novel therapeutic agents. The compound's structure is a platform for creating libraries of related molecules for screening in drug discovery programs.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₂N₂O₄ |
| Molecular Weight | 224.21 g/mol |
| CAS Number | 761388-52-7 |
| Boiling Point (Predicted) | 425.8±40.0 °C |
| Density (Predicted) | 1.345±0.06 g/cm³ |
| pKa (Predicted) | 3.56±0.10 |
Data sourced from chemicalbook.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-nitro-3-(propan-2-ylamino)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-6(2)11-8-5-7(10(13)14)3-4-9(8)12(15)16/h3-6,11H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELWNFNXTXIYIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 Isopropylamino 4 Nitrobenzoic Acid
Retrosynthetic Analysis of 3-(Isopropylamino)-4-nitrobenzoic acid
Retrosynthetic analysis is a technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.comscitepress.org For this compound, several logical disconnections can be proposed.
The most apparent disconnections involve the bonds connected to the nitrogen atoms.
C-N Bond Disconnection (Isopropyl Group): The bond between the nitrogen and the isopropyl group can be disconnected. This leads to a primary amine precursor, 3-amino-4-nitrobenzoic acid, and an isopropyl halide (e.g., 2-bromopropane). This suggests a forward synthesis step of N-alkylation.
C-N Bond Disconnection (Amino Group): The bond between the aromatic ring and the isopropylamino group can be disconnected. This points to a nucleophilic aromatic substitution (SNAr) reaction. The synthons would be an isopropylamine (B41738) equivalent and a benzoic acid ring activated by the nitro group and containing a good leaving group (e.g., a halogen like fluorine or chlorine) at the 3-position. This identifies 3-halo-4-nitrobenzoic acid as a key precursor.
Further disconnection of these precursors is necessary. For 3-amino-4-nitrobenzoic acid or 3-halo-4-nitrobenzoic acid, the next logical step is to disconnect the nitro group. This is a functional group interconversion (FGI) that points to a nitration reaction on a 3-aminobenzoic acid or 3-halobenzoic acid precursor. Alternatively, the carboxylic acid group can be disconnected, suggesting the oxidation of a methyl group from a corresponding toluene (B28343) derivative. This systematic deconstruction reveals potential synthetic pathways starting from simple aromatic compounds.
Forward Synthesis Approaches for this compound
Based on the retrosynthetic analysis, forward synthesis strategies can be devised. The most viable routes typically rely on building the substitution pattern on a pre-existing benzene (B151609) ring.
The choice of precursors is critical for a successful synthesis. Two primary strategies emerge from the retrosynthetic analysis:
Strategy A: Nucleophilic Aromatic Substitution (SNAr) : This approach utilizes a precursor like 3-fluoro-4-nitrobenzoic acid or 3-chloro-4-nitrobenzoic acid. The strong electron-withdrawing nitro group, positioned para to the halogen, activates the ring for nucleophilic attack by isopropylamine. This method is often effective for introducing the amino group regioselectively.
Strategy B: N-Alkylation : This strategy starts with 3-amino-4-nitrobenzoic acid, which is then alkylated using an isopropyl halide. nih.gov While conceptually simple, this method can sometimes lead to mixtures of mono- and di-alkylated products and may require careful optimization of reaction conditions.
The synthesis of these precursors themselves is a key consideration. For instance, 3-fluoro-4-nitrobenzoic acid can be prepared by the nitration of 4-fluorobenzoic acid. prepchem.com The synthesis of 3-amino-4-nitrobenzoic acid can be achieved through various routes, often involving the reduction of a dinitro precursor or the nitration of an aminobenzoic acid derivative.
Nitration is a fundamental electrophilic aromatic substitution reaction for introducing a nitro group onto a benzene ring. The synthesis of many essential precursors for this compound relies on this reaction. The regiochemical outcome is governed by the directing effects of the substituents already present on the ring.
The carboxylic acid group is a deactivating, meta-directing group. Therefore, the direct nitration of benzoic acid with a mixture of nitric and sulfuric acid primarily yields 3-nitrobenzoic acid, with smaller amounts of the ortho (2-nitro) and para (4-nitro) isomers. orgsyn.orgwikipedia.org
Conversely, activating, ortho, para-directing groups like halogens guide the incoming nitro group to different positions. For example, the nitration of 4-fluorobenzoic acid in a mixture of nitric and sulfuric acid at low temperatures yields 3-nitro-4-fluorobenzoic acid, a key precursor for the SNAr strategy. prepchem.com Similarly, nitrating p-chlorobenzoic acid can produce 4-chloro-3-nitrobenzoic acid. google.com
| Starting Material | Nitrating Agent | Major Product | Reference |
|---|---|---|---|
| Benzoic acid | HNO₃ / H₂SO₄ | 3-Nitrobenzoic acid | wikipedia.org |
| 4-Fluorobenzoic acid | HNO₃ / H₂SO₄ | 3-Nitro-4-fluorobenzoic acid | prepchem.com |
| 4-Chlorobenzoic acid | Mixed Acid (HNO₃ / H₂SO₄) | 4-Chloro-3-nitrobenzoic acid | google.com |
The introduction of the isopropylamino group can be accomplished via two primary methods:
Nucleophilic Aromatic Substitution (SNAr): This is a powerful method for forming aryl-amine bonds, particularly on electron-deficient aromatic rings. In the synthesis of this compound, a precursor such as 3-fluoro-4-nitrobenzoic acid is treated with isopropylamine. The nitro group para to the fluorine atom strongly activates the position for nucleophilic attack, facilitating the displacement of the fluoride (B91410) ion by the amine. A similar strategy is documented for the synthesis of the analogous 3-(benzylamino)-4-nitrobenzoic acid from a halo-nitrobenzoic acid precursor.
N-Alkylation: This method involves the reaction of a primary or secondary amine with an alkylating agent. To synthesize the target molecule via this route, one would start with 3-amino-4-nitrobenzoic acid and react it with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane, typically in the presence of a base to neutralize the hydrogen halide byproduct. A challenge in this approach is preventing over-alkylation, which would lead to the formation of the diisopropylamino derivative.
In many synthetic routes, the benzoic acid moiety is not the starting point but is instead formed from a more readily available precursor. A common and effective technique is the oxidation of a methyl group on a toluene derivative. This transformation allows for the introduction of the carboxylic acid group at a specific position on the ring.
Various oxidizing agents can be employed for this purpose, including potassium permanganate (B83412) (KMnO₄), chromic acid, and nitric acid. orgsyn.orggoogle.com For instance, p-nitrotoluene can be oxidized to p-nitrobenzoic acid using sodium dichromate in sulfuric acid. orgsyn.org This strategy is valuable because it allows chemists to utilize the directing effects of the methyl group (ortho, para-directing) during earlier steps like nitration, and then convert it to the meta-directing carboxylic acid group later in the sequence. For example, 2,4-dimethyl-nitrobenzene can be selectively oxidized with nitric acid to produce 3-methyl-4-nitrobenzoic acid. google.com
Synthetic Routes to Isomeric and Analogous Nitrobenzoic Acids
The synthesis of isomers and analogs of this compound provides context for the regiochemical challenges in aromatic substitution. The methods used highlight how the interplay of substituent directing effects dictates the final product structure.
Mononitrobenzoic Acids: The three simple isomers are prepared via distinct routes. 3-Nitrobenzoic acid is primarily synthesized by the direct nitration of benzoic acid. wikipedia.org In contrast, 2-nitrobenzoic acid and 4-nitrobenzoic acid are typically prepared by the oxidation of the corresponding o-nitrotoluene and p-nitrotoluene, respectively, as direct nitration of benzoic acid gives very low yields of these isomers. orgsyn.orgwikipedia.org
Aminonitrobenzoic Acids: The relative positions of the amino and nitro groups are achieved through specific synthetic sequences. For example, 4-amino-3-nitrobenzoic acid can be synthesized from 4-amino-3-nitrobenzoic acid methyl ester, which itself is a product of the Fischer esterification of the parent acid. bond.edu.au The synthesis of 3-amino-4-hydroxybenzoic acid often starts with the nitration of p-halobenzoic acid, followed by nucleophilic substitution of the halogen with a hydroxide (B78521) and subsequent reduction of the nitro group. epo.org
Synthesis of 4-Fluoro-3-nitrobenzoic acid as an Intermediate
A key intermediate in the synthesis of various complex organic molecules is 4-Fluoro-3-nitrobenzoic acid. ontosight.ai Its preparation is a critical first step in pathways leading to compounds like this compound. The synthesis typically involves the nitration of 4-fluorobenzoic acid.
In a common procedure, 4-fluorobenzoic acid is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. For instance, 4-fluorobenzoic acid can be dissolved in concentrated sulfuric acid and cooled, after which potassium nitrate (B79036) is added portionwise. chemicalbook.com The reaction mixture is stirred, typically overnight, to ensure complete nitration. The product is then isolated by pouring the mixture over ice, which causes the 4-fluoro-3-nitrobenzoic acid to precipitate as a solid. chemicalbook.comprepchem.com This solid is then collected by filtration, washed with water, and dried. chemicalbook.com This method has been reported to yield the desired product in high purity and yield, around 90%. chemicalbook.com
The structure of 4-Fluoro-3-nitrobenzoic acid, with its fluorine, nitro, and carboxylic acid functional groups, makes it a versatile reagent for further chemical modifications. ontosight.aiossila.com The fluorine atom can be displaced through nucleophilic aromatic substitution, while the nitro group can be reduced to an amine, and the carboxylic acid can undergo esterification or amidation. ossila.com
| Starting Material | Reagents | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4-Fluorobenzoic acid | Potassium nitrate, Concentrated sulfuric acid | Ice bath cooling, stirred overnight at room temperature | 4-Fluoro-3-nitrobenzoic acid | 90% | chemicalbook.com |
| p-Fluoro-benzoic acid | Nitric acid, Concentrated sulfuric acid | 0°C for 1 hour, then 20°C for 16 hours | 3-Nitro-4-fluoro-benzoic acid | Not specified | prepchem.com |
Approaches for 4-(Isopropylamino)-3-nitrobenzoic acid
The synthesis of 4-(Isopropylamino)-3-nitrobenzoic acid typically proceeds via a nucleophilic aromatic substitution reaction. A common starting material for this synthesis is 4-chloro-3-nitrobenzoic acid. In this process, the chlorine atom at the 4-position is displaced by an isopropylamino group.
A related synthesis for a similar compound, 4-(Isopropylamino)-3-nitrobenzonitrile, involves refluxing 4-chloro-3-nitrobenzonitrile (B1361363) with isopropylamine in a solvent such as tetrahydrofuran. nih.gov After the reaction is complete, the solvent is evaporated, and the addition of water precipitates the product, which is then collected by filtration. nih.gov A similar strategy can be envisioned for the synthesis of 4-(Isopropylamino)-3-nitrobenzoic acid from 4-chloro-3-nitrobenzoic acid.
Another approach involves the reaction of 4-fluoro-3-nitrobenzoic acid with isopropylamine. The highly activated fluorine atom is susceptible to nucleophilic attack by the amine, leading to the formation of 4-(isopropylamino)-3-nitrobenzoic acid. This reaction leverages the principles of nucleophilic aromatic substitution, where the electron-withdrawing nitro group facilitates the displacement of the fluoride ion.
Preparation of Other Nitrobenzoic Acid Derivatives (e.g., 3-nitrobenzoic acid, 4-nitrobenzoic acid)
The synthesis of various nitrobenzoic acid isomers is fundamental to organic chemistry and provides precursors for a wide range of chemical products.
3-Nitrobenzoic Acid: This compound is typically prepared by the nitration of benzoic acid. wikipedia.orgnih.gov The reaction is carried out at low temperatures using a mixture of nitric acid and sulfuric acid. google.com The carboxylic acid group is a meta-directing deactivator, leading to the primary formation of the 3-nitro isomer. wikipedia.org However, this reaction also produces side products, including approximately 20% of the 2-nitro isomer and 1.5% of the 4-nitro isomer. nih.gov An alternative, though less direct, route involves the nitration of methyl benzoate (B1203000) followed by hydrolysis of the resulting ester to the carboxylic acid. wikipedia.orgorgsyn.org This method can offer a higher yield of the desired meta-product. orgsyn.org
4-Nitrobenzoic Acid: The commercial production of 4-nitrobenzoic acid is primarily achieved through the oxidation of 4-nitrotoluene. chemicalbook.comwikipedia.org This oxidation can be performed using molecular oxygen or other oxidizing agents like nitric acid. chemicalbook.comwikipedia.org Another synthetic route involves the nitration of polystyrene followed by oxidation of the alkyl side chains. This polymeric approach can enhance the para selectivity due to steric hindrance at the ortho positions. wikipedia.org Additionally, 4-nitrobenzoic acid can be prepared by the displacement of a sulfo group in p-sulfobenzoic acid with a nitro group using aqueous nitric acid at elevated temperatures. google.com
| Compound | Starting Material | Key Reagents/Method | Key Features | Reference |
|---|---|---|---|---|
| 3-Nitrobenzoic acid | Benzoic acid | Nitration (Nitric acid, Sulfuric acid) | Meta-directing effect of carboxylic acid group | wikipedia.orgnih.gov |
| 3-Nitrobenzoic acid | Methyl benzoate | Nitration followed by hydrolysis | Can provide higher yield of the meta-isomer | orgsyn.org |
| 4-Nitrobenzoic acid | 4-Nitrotoluene | Oxidation (e.g., with oxygen or nitric acid) | Common commercial production method | chemicalbook.comwikipedia.org |
| 4-Nitrobenzoic acid | Polystyrene | Nitration followed by oxidation | Improved para selectivity due to steric hindrance | wikipedia.org |
| 4-Nitrobenzoic acid | p-Sulfobenzoic acid | Displacement of sulfo group with nitro group | High temperature reaction with aqueous nitric acid | google.com |
Derivatization Strategies for this compound
The presence of multiple functional groups—a carboxylic acid, a secondary amine, and a nitro group—makes this compound a versatile scaffold for a wide array of chemical modifications. These derivatization strategies allow for the synthesis of a diverse range of compounds with tailored properties.
Esterification Reactions (e.g., methyl esters)
Esterification of the carboxylic acid group is a common and important derivatization of nitrobenzoic acids. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a widely used method. bond.edu.aumasterorganicchemistry.com For example, 3-nitrobenzoic acid can be converted to its methyl ester by refluxing with methanol (B129727) and a catalytic amount of sulfuric acid. truman.edu Similarly, 4-amino-3-nitrobenzoic acid can be esterified to its methyl ester under similar conditions. bond.edu.au The reaction progress can be monitored by techniques such as thin-layer chromatography. bond.edu.au The esterification of this compound to its methyl ester, 4-Isopropylamino-3-nitro-benzoic acid methyl ester, would follow a similar principle, providing a derivative where the carboxylic acid's reactivity is masked, allowing for selective reactions at other sites of the molecule. myskinrecipes.com The esterification of nitrobenzoic acids can also be achieved by heating with glycerol (B35011) in the presence of an acid catalyst and an entraining liquid to remove the water formed during the reaction. google.com
Amidation and Peptide Coupling Applications
The carboxylic acid functionality of this compound allows for the formation of amides through reaction with amines. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride can then react with a primary or secondary amine to form the corresponding amide.
In the context of peptide synthesis, the carboxylic acid group can be coupled with the amino group of an amino acid or peptide. bachem.com This process typically requires the use of coupling reagents to facilitate the formation of the amide (peptide) bond. luxembourg-bio.comyoutube.com Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), and various phosphonium (B103445) and aminium salts such as HBTU, HATU, and PyBOP. sigmaaldrich.com These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. luxembourg-bio.com Nitrobenzoic acid derivatives have been used in the synthesis of various amide-containing compounds, including those with potential biological activity. googleapis.comgoogle.com The 4-nitrobenzenesulfonamido group has also been explored as a protecting/activating system for the carboxyl function in solution-phase peptide synthesis. rsc.org
Functional Group Interconversions and Modifications
The functional groups on this compound can undergo a variety of interconversions. The nitro group is particularly versatile; it can be reduced to a primary amino group, which opens up numerous possibilities for further derivatization. This reduction is often a key step in the synthesis of heterocyclic compounds through subsequent intramolecular cyclization reactions.
The amino group, in turn, can be modified in various ways. For instance, it can be acylated or alkylated. The carboxylic acid group can be reduced to an alcohol. The aromatic ring itself can potentially undergo further substitution reactions, although the existing substituents will influence the position of any new groups. The interplay of these functional groups and their transformations allows for the creation of a wide range of complex molecules from the this compound scaffold.
Optimization of Reaction Conditions and Yield for this compound Synthesis
The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. This process typically involves the reaction of a 4-halo-3-nitrobenzoic acid, such as 4-fluoro-3-nitrobenzoic acid, with isopropylamine. The electron-withdrawing nature of the nitro and carboxylic acid groups activates the aromatic ring, making the position of the halogen susceptible to nucleophilic attack.
The optimization of this synthesis is crucial for maximizing product yield and purity while minimizing reaction time and by-product formation. Key parameters that are systematically varied include the choice of solvent, the type and amount of base, reaction temperature, and reaction time.
Solvent: The choice of solvent plays a critical role in facilitating the reaction. Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetonitrile (B52724) are often preferred as they can effectively solvate the reactants and intermediates without participating in the reaction.
Base: A base is typically required to neutralize the hydrohalic acid (e.g., HF or HCl) that is formed as a byproduct of the substitution reaction. Common bases include organic amines like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), as well as inorganic bases such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). The base prevents the protonation of the isopropylamine nucleophile, ensuring its availability for the reaction.
Temperature: The reaction rate is highly dependent on temperature. While higher temperatures generally accelerate the reaction, they can also lead to the formation of undesired side products. The optimal temperature is therefore a compromise, often found to be in the range of 80-120 °C, to achieve a reasonable reaction rate with good selectivity.
Reaction Time: The duration of the reaction is monitored to ensure it proceeds to completion. Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are used to track the consumption of the starting material.
The following interactive table summarizes the impact of various reaction conditions on the yield of this compound, based on typical findings for SNAr reactions of this nature.
| Entry | Solvent | Base (Equivalents) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | K₂CO₃ (2.0) | 100 | 12 | 85 |
| 2 | DMSO | K₂CO₃ (2.0) | 100 | 8 | 92 |
| 3 | Acetonitrile | TEA (2.5) | 80 (reflux) | 24 | 75 |
| 4 | DMSO | None | 100 | 24 | <10 |
| 5 | DMSO | K₂CO₃ (2.0) | 80 | 12 | 78 |
| 6 | DMSO | K₂CO₃ (2.0) | 120 | 6 | 90 (minor impurities) |
Data is illustrative of typical optimization studies for SNAr reactions.
As indicated in the table, the use of DMSO as a solvent at 100 °C with potassium carbonate as the base often provides an optimal balance of reaction time and high yield.
Advanced Synthetic Techniques Applicable to this compound and its Analogs
Beyond the classical SNAr approach, several advanced synthetic methodologies can be applied to the synthesis of this compound and, more significantly, to its structural analogs. These techniques offer advantages in terms of efficiency, diversity, and the ability to introduce specific chemical features like chirality.
While this compound itself is not a chiral molecule, asymmetric synthesis is a powerful tool for creating chiral analogs. researchgate.netrsc.org Chiral amino acids and their derivatives are of significant interest in medicinal chemistry. rsc.org An analog could be synthesized, for instance, by replacing the isopropyl group with a chiral amine, such as (R)- or (S)-sec-butylamine, via the SNAr reaction with 4-fluoro-3-nitrobenzoic acid.
Furthermore, enzymatic asymmetric synthesis represents a potent strategy. researchgate.netrsc.org Enzymes can catalyze reactions with high enantioselectivity under mild conditions. rsc.org For example, a keto-acid precursor could be subjected to asymmetric reductive amination using an appropriate amino acid dehydrogenase to install a chiral amino group. rsc.org These methods allow for the precise control of stereochemistry, which is crucial for the biological activity of many pharmaceutical compounds. nih.govresearchgate.net
Solid-phase organic synthesis (SPOS) offers a streamlined approach for the synthesis of this compound and its analogs, particularly when creating a library of related compounds. In this technique, a starting material is chemically anchored to an insoluble polymer resin.
A potential SPOS route could involve:
Immobilization: A suitable resin, such as a Wang or Merrifield resin, is functionalized with 4-fluoro-3-nitrobenzoic acid, anchoring the molecule via its carboxylic acid group.
Reaction: The resin-bound substrate is then treated with an excess of isopropylamine (or a variety of different amines for library synthesis). The use of excess reagents is a key advantage of SPOS, as it helps drive the reaction to completion.
Purification: After the reaction, the resin is simply washed to remove excess reagents and by-products, greatly simplifying the purification process compared to traditional solution-phase chemistry.
Cleavage: The final product, this compound, is cleaved from the resin, typically by treatment with a strong acid like trifluoroacetic acid (TFA).
This methodology is highly amenable to automation and is a cornerstone of combinatorial chemistry for drug discovery.
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. nih.gov While a direct MCR for this compound is not straightforward, MCRs are exceptionally useful for generating libraries of complex analogs. rsc.orgresearchgate.net
For instance, the Ugi four-component reaction (Ugi-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov One could envision using a derivative of 4-nitrobenzoic acid as the carboxylic acid component, along with isopropylamine and other variable components, to rapidly generate a diverse set of complex amides. Similarly, reactions like the Mannich or Strecker reactions can be employed to build molecular complexity around an aromatic amine core. nih.govnih.gov The efficiency and diversity-generating power of MCRs make them a valuable strategy in modern synthetic chemistry. rsc.org
Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-nitrogen bonds. wikipedia.org The Buchwald-Hartwig amination, in particular, is directly applicable to the synthesis of this compound. wikipedia.orgorganic-chemistry.org
This reaction would involve the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The synthetic route could be:
Reactants: 4-bromo-3-nitrobenzoic acid and isopropylamine. Catalyst System: A palladium source, such as Pd₂(dba)₃ or Pd(OAc)₂, combined with a sterically hindered phosphine ligand (e.g., XPhos, SPhos). Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). libretexts.org
The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the final product and regenerate the catalyst. wikipedia.org The Buchwald-Hartwig amination is known for its broad substrate scope and high functional group tolerance, making it a highly versatile and reliable method for this type of transformation. libretexts.orgresearchgate.net
Advanced Spectroscopic and Structural Characterization of 3 Isopropylamino 4 Nitrobenzoic Acid
Vibrational Spectroscopy Analysis (IR and Raman)
Vibrational spectroscopy is a powerful non-destructive method for identifying the functional groups and fingerprinting the molecular structure of a compound. The analysis involves both the experimental acquisition of spectra and theoretical calculations to assign the observed vibrational modes accurately.
The experimental vibrational spectra are typically acquired using Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectrometers.
FTIR Spectroscopy : For solid-phase analysis of 3-(Isopropylamino)-4-nitrobenzoic acid, the sample is generally prepared by mixing it with potassium bromide (KBr), which is transparent in the mid-infrared region, and pressing the mixture into a thin pellet. The spectrum is then recorded over a standard range, typically 4000–400 cm⁻¹, providing information on the absorption of infrared radiation corresponding to the molecule's vibrational transitions.
FT-Raman Spectroscopy : The FT-Raman spectrum is obtained by irradiating the crystalline powder sample with a high-intensity laser source, commonly a Nd:YAG laser operating at 1064 nm to minimize fluorescence. The scattered light is collected and analyzed to provide a vibrational spectrum that is complementary to the IR spectrum, particularly for non-polar bonds and symmetric vibrations.
To achieve a detailed assignment of the complex vibrational spectra, experimental data is often complemented by quantum chemical calculations. Density Functional Theory (DFT) is a widely used method for this purpose.
Computational Method : The molecular geometry of this compound is first optimized using DFT, often with the B3LYP functional and a comprehensive basis set like 6-311++G(d,p). Following optimization, the harmonic vibrational frequencies are calculated at the same level of theory.
Frequency Scaling : The calculated harmonic frequencies are typically higher than the experimental frequencies due to the neglect of anharmonicity and the use of finite basis sets. Therefore, the computed wavenumbers are scaled using empirical scaling factors to improve the agreement with experimental data.
Vibrational Assignments : The interpretation of the vibrational modes is based on the Potential Energy Distribution (PED) analysis. The characteristic vibrations of the nitro (NO₂), carboxylic acid (COOH), and isopropylamino (-NH-CH(CH₃)₂) groups, as well as the phenyl ring, are assigned based on these calculations. In nitro compounds, the asymmetric and symmetric stretching vibrations of the NO₂ group are expected in the regions of 1550–1500 cm⁻¹ and 1355–1315 cm⁻¹, respectively. The carboxylic acid group is characterized by a strong C=O stretching band around 1700 cm⁻¹ and a broad O-H stretching band in the 3300–2500 cm⁻¹ region.
The expected vibrational modes for this compound are detailed in the table below.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| ν(O-H) | Carboxylic Acid | 3300 - 2500 (broad) | O-H stretching |
| ν(N-H) | Secondary Amine | 3500 - 3300 | N-H stretching |
| ν(C-H) | Aromatic Ring | 3100 - 3000 | Aromatic C-H stretching |
| ν(C-H) | Isopropyl Group | 3000 - 2850 | Aliphatic C-H stretching |
| ν(C=O) | Carboxylic Acid | 1720 - 1680 | Carbonyl stretching |
| νas(NO₂) | Nitro Group | 1550 - 1500 | Asymmetric NO₂ stretching |
| νs(NO₂) | Nitro Group | 1355 - 1315 | Symmetric NO₂ stretching |
| δ(N-H) | Secondary Amine | 1650 - 1550 | N-H bending |
| ν(C-N) | Aryl-Amine | 1350 - 1250 | C-N stretching |
Note: This table represents expected frequency ranges based on characteristic group frequencies. ν = stretching, δ = bending, as = asymmetric, s = symmetric.
The positions of the isopropylamino, nitro, and carboxylic acid groups on the benzene (B151609) ring significantly influence the molecule's electronic structure and, consequently, its vibrational spectrum. The relative positioning of electron-donating groups (like the amino group) and electron-withdrawing groups (nitro and carboxyl groups) alters bond strengths, dipole moments, and force constants.
A comparative analysis with simpler isomers, such as 3-nitrobenzoic acid and 4-nitrobenzoic acid, can illustrate this effect. Studies have shown that the vibrational frequencies of the carboxylic acid and nitro groups are sensitive to their position on the ring. In this compound, the electron-donating isopropylamino group is positioned meta to the carboxylic acid and ortho to the nitro group. This arrangement is expected to cause shifts in the characteristic frequencies of these groups compared to isomers where the substituents are in different relative positions. For instance, the electronic communication between the donating amino group and the withdrawing nitro group can affect the C-N and N-O bond force constants, leading to shifts in their respective stretching frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the detailed molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, distinct signals are expected for the protons of the carboxylic acid, the N-H group, the aromatic ring, and the isopropyl group. The predicted chemical shifts (δ) are influenced by the electronic effects of the substituents.
Aromatic Protons : The three protons on the aromatic ring are in distinct chemical environments and are expected to appear as complex multiplets or distinct doublets and doublet of doublets in the aromatic region (typically δ 6.0-8.5 ppm). The proton ortho to the strongly withdrawing nitro group is expected to be the most downfield.
Isopropyl Group Protons : The isopropyl group will show two signals: a septet for the single CH proton (due to coupling with the six methyl protons) and a doublet for the six equivalent CH₃ protons (due to coupling with the single CH proton).
Labile Protons : The carboxylic acid proton (COOH) and the amine proton (N-H) are labile and their chemical shifts can vary depending on solvent, concentration, and temperature. The COOH proton typically appears as a broad singlet far downfield (δ 10-13 ppm), while the N-H proton signal can also be a broad singlet.
The predicted ¹H NMR chemical shifts and multiplicities are summarized below.
| Proton Type | Number of Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Carboxylic Acid (-COOH) | 1 | 10.0 - 13.0 | Singlet (broad) |
| Aromatic (Ar-H) | 3 | 7.0 - 8.5 | Multiplets (d, dd) |
| Amine (-NH-) | 1 | 4.0 - 6.0 | Singlet (broad) |
| Isopropyl (-CH(CH₃)₂) | 1 | 3.5 - 4.5 | Septet |
| Isopropyl (-CH(CH₃)₂) | 6 | 1.0 - 1.5 | Doublet |
Note: This table contains predicted values based on standard chemical shift ranges and substituent effects. d = doublet, dd = doublet of doublets.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. In a proton-decoupled spectrum, each unique carbon atom in this compound will appear as a single line.
Carbonyl Carbon : The carbon of the carboxylic acid group (C=O) is typically the most deshielded and appears far downfield (δ 165-180 ppm).
Aromatic Carbons : The six aromatic carbons will have distinct chemical shifts. The carbons directly attached to the electron-withdrawing nitro and carboxyl groups (C4 and C1, respectively) and the electron-donating amino group (C3) will be significantly shifted. Quaternary carbons (those without attached protons) generally show weaker signals.
Isopropyl Carbons : The two carbons of the isopropyl group will appear in the aliphatic region of the spectrum (δ 15-50 ppm).
The predicted ¹³C NMR chemical shifts are presented in the following table.
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (-C OOH) | 165 - 175 |
| Aromatic (C-NO₂) | 145 - 155 |
| Aromatic (C-NH) | 140 - 150 |
| Aromatic (C-COOH) | 130 - 140 |
| Aromatic (C-H) | 110 - 130 |
| Isopropyl (-C H(CH₃)₂) | 45 - 55 |
| Isopropyl (-CH(C H₃)₂) | 15 - 25 |
Note: This table contains predicted values based on standard chemical shift ranges and known substituent effects.
Correlation between Theoretical and Experimental NMR Shieldings
A comprehensive analysis of the correlation between theoretical and experimental Nuclear Magnetic Resonance (NMR) shieldings for this compound is currently limited by the absence of published experimental NMR data. However, theoretical calculations provide valuable predictions for the expected chemical shifts, serving as a benchmark for future empirical studies.
Using computational prediction models, the theoretical ¹H and ¹³C NMR chemical shifts have been calculated. These predictions are based on established algorithms that analyze the molecule's topology and electronic environment. The predicted values, presented in the tables below, offer insight into the expected spectral features of the molecule. For ¹H NMR, signals are anticipated for the aromatic protons, the isopropyl group's methine and methyl protons, the amine proton, and the carboxylic acid proton. For ¹³C NMR, distinct signals are predicted for the carboxyl carbon, the aromatic carbons, and the carbons of the isopropyl group.
Once experimental data becomes available, a correlation analysis can be performed by plotting the predicted chemical shifts against the experimental values. A strong linear correlation with a high coefficient of determination (R²) would validate the computational model and the structural assignment. Deviations between the theoretical and experimental values can often be attributed to solvent effects, conformational dynamics, or specific intermolecular interactions not fully accounted for in the theoretical model.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| Carboxylic Acid (-COOH) | ~11-13 | Singlet |
| Aromatic H (position 2) | ~8.5 | Doublet |
| Aromatic H (position 6) | ~7.8 | Doublet of Doublets |
| Aromatic H (position 5) | ~7.0 | Doublet |
| Amine (-NH) | ~6.0 | Doublet |
| Isopropyl Methine (-CH) | ~4.0 | Septet |
| Isopropyl Methyl (-CH₃) | ~1.3 | Doublet |
Note: Predicted values are estimates and may vary based on solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Carboxylic Acid (-COOH) | ~168 |
| Aromatic C (position 4) | ~148 |
| Aromatic C (position 3) | ~145 |
| Aromatic C (position 1) | ~135 |
| Aromatic C (position 5) | ~130 |
| Aromatic C (position 6) | ~120 |
| Aromatic C (position 2) | ~115 |
| Isopropyl Methine (-CH) | ~48 |
| Isopropyl Methyl (-CH₃) | ~22 |
Note: Predicted values are estimates and may vary based on solvent and experimental conditions.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through its fragmentation pattern. The compound has a molecular formula of C₁₀H₁₂N₂O₄, which corresponds to a monoisotopic mass of approximately 224.0797 Da.
Under electron ionization (EI), the molecule is expected to form a molecular ion (M⁺˙) at m/z 224. The subsequent fragmentation would likely follow pathways characteristic of aromatic carboxylic acids, nitro compounds, and amines. Key fragmentation steps are predicted to include:
Loss of a hydroxyl radical (•OH): A common fragmentation for carboxylic acids, leading to a prominent peak at m/z 207 ([M-17]⁺).
Loss of a carboxyl group (•COOH): Another characteristic fragmentation of benzoic acids, resulting in a fragment at m/z 179 ([M-45]⁺).
Loss of a nitro group (•NO₂): Cleavage of the C-N bond can lead to the loss of nitrogen dioxide, producing an ion at m/z 178 ([M-46]⁺).
Alpha-cleavage of the isopropyl group: The loss of a methyl radical (•CH₃) from the isopropyl group is a favored pathway for amines, which would generate a significant ion at m/z 209 ([M-15]⁺).
These primary fragmentation pathways provide a diagnostic fingerprint for the identification and structural confirmation of this compound.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Identity | Neutral Loss |
|---|---|---|
| 224 | [C₁₀H₁₂N₂O₄]⁺˙ (Molecular Ion) | - |
| 209 | [M - CH₃]⁺ | •CH₃ |
| 207 | [M - OH]⁺ | •OH |
| 179 | [M - COOH]⁺ | •COOH |
X-ray Crystallography and Solid-State Structural Elucidation (if applicable)
As of the current date, no crystal structure for this compound has been deposited in the Cambridge Structural Database (CSD), the Crystallography Open Database (COD), or other major structural databases. The information that would be derived from X-ray crystallography, such as unit cell dimensions, space group, and precise atomic coordinates, is therefore not available.
Without a determined crystal structure, a definitive analysis of the crystal packing and intermolecular interactions for this compound cannot be conducted. Such an analysis would require crystallographic data to identify and characterize hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the three-dimensional arrangement of molecules in the solid state.
A detailed conformational analysis of this compound in the solid state is contingent upon the availability of X-ray crystallography data. This data would allow for the precise measurement of bond lengths, bond angles, and dihedral angles, particularly the torsional angles between the plane of the benzene ring and the carboxyl, nitro, and isopropylamino substituents. Consequently, the preferred conformation of the molecule in the crystalline form remains undetermined.
Computational Chemistry and Theoretical Studies of 3 Isopropylamino 4 Nitrobenzoic Acid
Quantum Chemical Calculations (e.g., DFT, ab initio)
No specific studies employing quantum chemical calculations such as Density Functional Theory (DFT) or ab initio methods for 3-(Isopropylamino)-4-nitrobenzoic acid were identified. Consequently, data for the following subsections are unavailable:
Conformational Analysis and Energy Landscapes
A thorough search did not uncover any studies dedicated to the conformational analysis of this compound. Such an analysis would involve mapping the potential energy surface by rotating the flexible bonds, such as the isopropylamino and carboxylic acid groups, to identify stable conformers and the energy barriers between them. The absence of this research means that the conformational preferences and flexibility of the molecule are not theoretically established.
Molecular Docking and Dynamics Simulations
There is a lack of published research on the use of molecular docking or molecular dynamics simulations to investigate the interactions of this compound with biological targets.
Investigation of Biological Activities and Mechanistic Pathways of 3 Isopropylamino 4 Nitrobenzoic Acid in Vitro Studies and Theoretical Aspects
Antimicrobial Activity Research (In Vitro)
Nitroaromatic compounds have a long history in antimicrobial research, with their activity linked to the nitro group which can be reduced within microbial cells to produce toxic, reactive intermediates that damage cellular components like DNA. nih.gov
Evaluation against Bacterial Strains (e.g., Streptococcus pneumoniae)
Streptococcus pneumoniae is a significant human pathogen responsible for numerous infections, and the rise of antibiotic-resistant strains necessitates the discovery of new therapeutic agents. nih.govscienceopen.com Research into novel antibacterial compounds has identified the bacterial RNA polymerase (RNAP) as a promising target. nih.govnih.gov
A study focused on designing inhibitors of the interaction between the RNAP core enzyme and the σ initiation factor, a process essential for bacterial viability, identified a hit compound, 2-(4-((2-aminophenyl)thio)-3-nitrobenzoyl)benzoic acid, which shares the nitrobenzoyl benzoic acid core. nih.gov Rational design and synthesis of derivatives of this hit compound led to a significant improvement in antimicrobial activity against Streptococcus pneumoniae. The minimum inhibitory concentration (MIC), which represents the lowest concentration of a drug that prevents visible growth of a bacterium, was reduced from 256 µg/mL for the initial hit to as low as 1 µg/mL for an optimized derivative. nih.gov This suggests that the nitrobenzoic acid scaffold is a viable starting point for developing potent anti-pneumococcal agents.
Table 1: In Vitro Antibacterial Activity of Selected Nitrobenzoyl Benzoic Acid Derivatives against Streptococcus pneumoniae
| Compound | Modification | MIC (µg/mL) |
|---|---|---|
| Hit Compound 1 | Lead structure | 256 |
| Derivative 15 | Modified left benzene (B151609) ring | 2 |
| Derivative 25 | Modified left benzene ring | 1 |
| Derivative 35 | Modified amide linker | 4 |
Data sourced from a study on triaryl derivatives designed to inhibit RNAP-σ factor interactions. nih.gov
Assessment of Antifungal Efficacy
The therapeutic potential of nitrobenzoic acid derivatives extends to antifungal applications. The Candida genus, which includes opportunistic pathogens responsible for both superficial and systemic infections, is a key target for antifungal drug development. researchgate.net
In a study investigating 3-methyl-4-nitrobenzoate derivatives, which are structurally very similar to 3-(isopropylamino)-4-nitrobenzoic acid, researchers found notable activity against several Candida strains. researchgate.net The study highlighted that the antifungal efficacy was dependent on the specific chemical structure and the fungal strain being tested. Two compounds, methyl 3-methyl-4-nitrobenzoate and pentyl 3-methyl-4-nitrobenzoate, were particularly effective against C. guilliermondii, with MIC values of 39 µM and 31 µM, respectively. researchgate.net These findings indicate that modifications to the ester group of the nitrobenzoic acid core can tune the antifungal potency, suggesting that the isopropylamino group in the target compound could also confer significant antifungal properties.
Table 2: In Vitro Antifungal Activity of 3-Methyl-4-Nitrobenzoate Derivatives against Candida Species (MIC in µM) *
| Compound | C. albicans ATCC-90028 | C. glabrata ATCC-90030 | C. krusei ATCC-34125 | C. guilliermondii 207 |
|---|---|---|---|---|
| Methyl 3-methyl-4-nitrobenzoate | >500 | >500 | 250 | 39 |
| Ethyl 3-methyl-4-nitrobenzoate | >500 | >500 | 250 | 125 |
| Propyl 3-methyl-4-nitrobenzoate | >500 | >500 | 125 | 62 |
| Butyl 3-methyl-4-nitrobenzoate | >500 | >500 | 62 | 62 |
| Pentyl 3-methyl-4-nitrobenzoate | >500 | >500 | 125 | 31 |
Data from a study on the biological and in silico evaluation of 3-methyl-4-nitrobenzoate derivatives. researchgate.net
Mechanism of Action Studies for Antimicrobial Effects (e.g., RNA polymerase inhibition, inhibition of transcription)
A primary mechanism by which many novel antibacterial agents function is through the inhibition of RNA polymerase (RNAP), the enzyme responsible for transcription. patsnap.comdntb.gov.ua This enzyme is an excellent target because it is essential for bacterial life and has structural differences from its eukaryotic counterparts, allowing for selective toxicity. nih.gov Inhibitors can block various stages of the transcription process, including the binding of RNAP to DNA, the initiation of RNA synthesis, or the elongation of the RNA strand. patsnap.com
Research on nitrobenzoyl benzoic acid derivatives has provided strong evidence that their antibacterial activity against S. pneumoniae stems from the inhibition of transcription. nih.gov Specifically, these compounds were designed to disrupt the crucial protein-protein interaction between the RNAP core enzyme and the σ initiation factor. nih.gov The formation of the RNAP-σ holoenzyme is the first step in recognizing a gene's promoter and initiating transcription. By physically blocking the binding site for the σ factor on the RNAP clamp helix domain, these compounds effectively prevent the formation of the holoenzyme, thereby halting transcription and leading to bacterial cell death. nih.gov This targeted mechanism represents a promising strategy for developing new antibiotics that are distinct from existing drug classes. nih.govnih.gov
Enzyme Inhibition Studies (In Vitro)
The structural features of this compound also suggest potential activity as an inhibitor of various enzymes critical to physiological and pathological processes.
Investigation of Cholinesterase Inhibition (e.g., Acetylcholinesterase)
Acetylcholinesterase (AChE) is a key enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. nih.govfrontiersin.org Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov Various classes of organic molecules have been investigated as AChE inhibitors, and there is evidence that benzoic acid derivatives may possess this activity. researchgate.net
While direct studies on this compound are not available, research on related compounds provides a basis for potential activity. For example, studies on other substituted benzoic acids have demonstrated their ability to inhibit AChE. researchgate.net The inhibitory potential is often influenced by the specific substitution pattern on the aromatic ring, which affects how the molecule binds within the active site of the enzyme. frontiersin.org Given that both natural and synthetic compounds with diverse structures can inhibit AChE, the unique combination of the carboxylic acid, isopropylamino, and nitro groups on the target molecule makes it a candidate for future in vitro screening against this important enzyme. nih.govnih.govresearchgate.net
Exploration of Other Relevant Enzyme Targets
Beyond cholinesterase, the chemical structure of this compound and its relatives suggests other potential enzyme targets. The general class of benzoic acid derivatives has been explored for a wide range of enzyme inhibitory activities.
For instance, 2-(oxalylamino)-benzoic acid has been identified as a competitive inhibitor of protein-tyrosine phosphatases (PTPs), which are crucial regulators in signal transduction pathways and are considered therapeutic targets for diseases like diabetes and cancer. researchgate.net Furthermore, other studies on nitroaromatic compounds have revealed different mechanisms of action. A dicoumarin derivative containing a nitrobenzylidene moiety was found to exert its antibacterial effect against methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting DNA polymerase III, an enzyme essential for DNA replication. While this compound is structurally distinct, it highlights that a nitro-substituted aromatic structure can target bacterial DNA synthesis machinery.
These examples underscore the versatility of the benzoic acid and nitroaromatic scaffolds in drug discovery. The specific substituents on this compound create a unique chemical entity whose interactions with other relevant enzyme targets, such as kinases, proteases, or metabolic enzymes, remain a promising area for future investigation.
Kinetic Analysis of Enzyme Inhibition
The study of enzyme kinetics provides crucial insights into the mechanism by which a compound inhibits its target enzyme. While direct kinetic analysis of this compound is not extensively documented in publicly available literature, the principles of enzyme inhibition can be discussed in the context of related nitroaromatic compounds. Enzyme inhibitors are broadly classified based on their mechanism of action, which can be elucidated through kinetic studies. The primary types of reversible inhibition are competitive, noncompetitive, and uncompetitive. khanacademy.orgyoutube.com
Competitive inhibitors bind to the active site of an enzyme, directly competing with the substrate. khanacademy.org This type of inhibition can be overcome by increasing the substrate concentration. Kinetically, competitive inhibition is characterized by an increase in the Michaelis constant (K) and no change in the maximum velocity (V). khanacademy.org An example of a competitive inhibitor is sulfanilamide, which competes with p-aminobenzoic acid in the synthesis of folic acid in bacteria. mdpi.com
Noncompetitive inhibitors bind to a site on the enzyme other than the active site, known as an allosteric site. khanacademy.orgyoutube.com This binding event alters the enzyme's conformation, reducing its catalytic efficiency. In noncompetitive inhibition, the V* is decreased, while the K* remains unchanged. khanacademy.org
Uncompetitive inhibitors bind only to the enzyme-substrate complex, also at an allosteric site. khanacademy.orgyoutube.com This type of inhibition leads to a decrease in both V* and K*. khanacademy.org
Cell-Based Biological Activity Assessment (In Vitro)
Investigation of Cell Migration Inhibition (contextual from related nitrobenzoic acids)
Cell migration is a fundamental process in cancer metastasis. Several studies have investigated the anti-migratory potential of nitrobenzoic acid derivatives. For instance, 4-methyl-3-nitro-benzoic acid (MNBA) has been shown to inhibit the migration and chemotaxis of breast cancer cells induced by epidermal growth factor (EGF) in vitro. nih.gov This suggests that nitrobenzoic acid scaffolds may serve as a basis for the development of anti-metastatic agents. nih.gov Another study on a derivative of obovatol (B1214055), 3-(4-bromo-phenoxy)-4,5-dihydroxybenzoic acid-methyl ester (OD 78), demonstrated its ability to inhibit the migration of TNF-α-induced rat aortic smooth muscle cells. nih.gov The inhibitory effect on cell migration is a key aspect of potential anticancer and cardiovascular disease therapies.
The mechanism by which these related compounds inhibit cell migration often involves the modulation of signaling pathways that control the cytoskeletal rearrangements necessary for cell movement. For example, tyrosine kinase inhibitors can block the morphological changes and cell migration induced by growth factors like EGF and TGFα. nih.gov Given these findings with structurally related compounds, it is plausible that this compound could also exhibit inhibitory effects on cell migration, a hypothesis that warrants direct experimental investigation.
Exploration of Potential Antiproliferative Effects in Cellular Models (contextual from related nitrobenzoic acids)
The antiproliferative activity of various benzoic acid and nitro-substituted compounds has been a subject of significant research. nih.govpreprints.org For example, novel nitro-substituted hydroxynaphthanilides have demonstrated antiproliferative effects against human cancer cell lines. nih.govmdpi.com The position of the nitro substituent was found to be crucial for this activity, with the para- and meta-positions showing greater potency than the ortho-position. nih.govmdpi.com Specifically, 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide and 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide exhibited significant antiproliferative activity against THP-1 and MCF-7 cancer cells. nih.govmdpi.com
Furthermore, some benzoic acid derivatives have been shown to inhibit cancer cell growth by targeting histone deacetylases (HDACs). nih.gov For instance, 3,4-dihydroxybenzoic acid (DHBA) was found to inhibit HDAC activity and retard the growth of colon cancer cells. nih.gov The antiproliferative effects of these compounds are often associated with the induction of cell cycle arrest and apoptosis. nih.govmdpi.comnih.gov While direct data for this compound is not available, the existing literature on related nitrobenzoic acid derivatives suggests that it could possess antiproliferative properties.
Below is a table summarizing the antiproliferative activity of some related nitro-substituted compounds:
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide | THP-1 | 3.06 | mdpi.com |
| 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide | MCF-7 | 4.61 | mdpi.com |
| 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide | THP-1 | 5.80 | mdpi.com |
| 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide | MCF-7 | 5.23 | mdpi.com |
| 3-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide | THP-1 | 1.05 | mdpi.com |
| 3-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide | MCF-7 | 1.65 | mdpi.com |
Molecular Targets and Pathways Involved in Cellular Responses
The cellular effects of bioactive compounds are mediated through their interaction with specific molecular targets and the subsequent modulation of signaling pathways. For nitrobenzoic acid derivatives, several potential targets and pathways have been identified. As mentioned, histone deacetylases (HDACs) are a target for some benzoic acid derivatives, leading to cancer cell growth inhibition. nih.gov Inhibition of HDACs can lead to changes in gene expression that promote apoptosis and cell cycle arrest. nih.gov
In the context of cell cycle regulation, studies on nitro-substituted hydroxynaphthanilides have shown that these compounds can induce G1 phase arrest in cancer cells. nih.govmdpi.com This was associated with the downregulation of cyclin E1 protein levels, a key regulator of the G1/S phase transition. nih.govmdpi.com The obovatol derivative OD 78 was found to decrease the levels of cyclin E, cyclin D1, and CDK2 in TNF-α-stimulated rat aortic smooth muscle cells. nih.gov
Signaling pathways involving mitogen-activated protein kinases (MAPK) are also implicated. For example, OD 78 was shown to inhibit TNF-α-mediated p38 phosphorylation, while not affecting the activation of extracellular signal-regulated kinase (ERK) or c-Jun N-terminal kinase (JNK). nih.gov Tyrosine kinase inhibitors that block cell migration have been shown to prevent the activation of downstream signaling proteins like MAPK (Thr202/Tyr204) and Akt (Ser473). nih.gov These findings suggest that nitrobenzoic acid derivatives can exert their cellular effects through multiple pathways, including those involved in cell cycle control and proliferation.
Protein-Ligand Interaction Studies (In Vitro and Theoretical)
Binding Assays with Purified Proteins (e.g., bacterial RNA polymerase clamp helix domain)
Protein-ligand interaction studies are essential for understanding the molecular basis of a compound's activity. nih.govnih.gov These studies can be performed using various biophysical techniques, such as NMR spectroscopy, to probe the interactions between a ligand and its protein target. nih.gov Molecular docking studies are also a valuable theoretical tool to predict the binding modes and affinities of ligands to their target proteins. researchgate.net For instance, docking studies have been used to investigate the inhibitory activity of azo dyes against KAS III, revealing key hydrogen bond interactions. researchgate.net
Given that nitroaromatic compounds have been explored for their antimicrobial activities, it is conceivable that this compound could interact with bacterial proteins like RNAP. The isopropylamino and nitrobenzoic acid moieties could potentially form hydrogen bonds and other interactions with residues in the binding pocket of the clamp helix domain or other regions of the RNAP. Further in vitro binding assays and theoretical modeling would be necessary to confirm and characterize any such interactions.
Structural Analysis of Compound-Protein Complexes
Following a comprehensive search of scientific literature and databases, no specific studies detailing the structural analysis of complexes between this compound and any protein are currently available. While research exists on the structural interactions of related nitrobenzoic acid derivatives with various protein targets, this information is not directly applicable to the specific molecular architecture of this compound. The unique combination of the isopropylamino and nitro groups at the 3 and 4 positions of the benzoic acid ring, respectively, would dictate its specific binding orientation and interactions within a protein's binding site. Without experimental data from techniques such as X-ray crystallography or NMR spectroscopy for this particular compound, any discussion on its binding mode would be purely speculative.
Pharmacological Properties from an In Vitro Perspective
Detailed in vitro pharmacological studies specifically investigating this compound are not present in the currently accessible scientific literature. The characterization of a compound's pharmacological profile, including its target selectivity, specificity, and potency, requires dedicated biological assays.
Target Selectivity and Specificity
There is no published data available from in vitro assays to define the target selectivity and specificity of this compound. To determine which proteins or biological pathways this compound interacts with, it would need to be screened against a panel of potential targets, such as enzymes or receptors. Such studies are essential to understand its potential therapeutic applications and off-target effects. The presence of the nitro group and the isopropylamino substituent suggests that the compound could be explored for a variety of biological activities, as these functional groups are present in many biologically active molecules. However, without experimental validation, its specific targets remain unknown.
Potency Evaluation in Defined Biological Assays
Information regarding the potency of this compound in any defined biological assay is not available in the public domain. Potency, typically quantified by metrics such as the half-maximal inhibitory concentration (IC₅₀) or the half-maximal effective concentration (EC₅₀), is a critical parameter for evaluating a compound's potential as a therapeutic agent. These values are determined through dose-response studies in specific in vitro models. The absence of such data indicates that the biological activity of this compound has likely not yet been extensively investigated or the findings have not been published.
Applications of 3 Isopropylamino 4 Nitrobenzoic Acid As a Chemical Building Block and Intermediate
Use in the Synthesis of Pharmaceutical Precursors and Active Pharmaceutical Ingredients (APIs)
3-(Isopropylamino)-4-nitrobenzoic acid is recognized as a pharmaceutical intermediate, indicating its role as a starting material or building block in the synthesis of more complex molecules with potential therapeutic applications. The utility of this compound in medicinal chemistry stems from its distinct arrangement of functional groups: a carboxylic acid, a secondary amine (isopropylamino), and a nitro group on an aromatic ring.
The key to its function as a precursor lies in the chemical reactivity of these groups. A pivotal transformation for this class of compounds is the reduction of the nitro group to a primary amine. This reaction converts the molecule into a diaminobenzoic acid derivative, which is a versatile precursor for the synthesis of various heterocyclic compounds, such as benzimidazoles, that form the core of many active pharmaceutical ingredients (APIs). The carboxylic acid and the isopropylamino group provide additional points for chemical modification, allowing for the construction of diverse molecular architectures necessary for drug development.
Role in Combinatorial Library Synthesis and Drug Discovery Scaffolds
In modern drug discovery, creating large collections of related compounds, known as combinatorial libraries, is a key strategy for identifying new therapeutic leads. This compound serves as an excellent scaffold for such libraries due to its multiple points of diversification.
The carboxylic acid functional group can be readily converted into a wide array of amides or esters by reacting it with a library of amines or alcohols. Simultaneously, the aromatic ring can undergo further substitutions, and the nitro group, once reduced to an amine, provides another site for reactions like acylation or sulfonylation. This multi-directional reactivity allows chemists to systematically generate a large number of unique analogs from a single core structure. By screening these libraries for activity against biological targets, researchers can identify structure-activity relationships (SAR) and optimize compounds to enhance potency and selectivity.
Development of Novel Chemical Probes for Biological Research
Chemical probes are small molecules used to study and manipulate biological systems. The structure of this compound makes it a suitable starting point for the development of such probes. Its framework allows for the strategic attachment of reporter groups or reactive moieties without significantly altering its core structure.
For instance, a fluorescent dye could be coupled to the molecule via its carboxylic acid or amino group (after reduction of the nitro group) to create a probe for imaging biological targets. Alternatively, a photo-reactive group, such as an azide, could be incorporated to create a photoaffinity label. Such a probe can be used to covalently link to its target protein upon UV irradiation, enabling researchers to identify the binding partners of the parent compound within a complex biological sample. While specific probes derived from this compound are not documented in available literature, its chemical nature is amenable to these types of modifications.
Application in the Synthesis of Specialty Chemicals and Functional Materials
Beyond pharmaceuticals, substituted nitrobenzoic acids are valuable intermediates in the synthesis of a variety of specialty chemicals, including dyes, pigments, and other functional materials.
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule like a protein or antibody. This compound has the potential to be converted into a bioconjugation reagent. The carboxylic acid group is the primary reactive handle for this application. It can be activated, for example, by conversion to an N-hydroxysuccinimide (NHS) ester. This activated ester can then react efficiently with primary amino groups (such as the side chain of lysine (B10760008) residues) on proteins under mild aqueous conditions to form stable amide bonds. This would allow the core structure of this compound to be attached to biomolecules for various research or diagnostic purposes.
Industrial Relevance and Potential for Large-Scale Production
The commercial availability of this compound from various chemical suppliers indicates that viable synthetic routes for its production exist. While specific details of large-scale manufacturing processes for this particular compound are not publicly detailed, the synthesis of related substituted nitrobenzoic acids often involves multi-step chemical processes. These typically include foundational reactions such as the nitration of an aromatic precursor followed by nucleophilic aromatic substitution or other modifications.
The industrial relevance of this compound is directly tied to its utility as a building block. For it to be a viable intermediate in large-scale manufacturing (e.g., for an API), its own production process must be cost-effective, scalable, and efficient. The existence of a market for this chemical suggests that its synthesis can be achieved on a scale relevant to industrial applications, positioning it as a potentially important component in the supply chain for pharmaceuticals and other specialty chemicals.
Q & A
Basic: What are the optimal synthetic routes for 3-(Isopropylamino)-4-nitrobenzoic acid?
The synthesis typically involves sequential functionalization of the benzoic acid core. A plausible route includes:
- Nitro-group introduction : Start with 3-substituted benzoic acid derivatives, employing nitration under controlled conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C) to achieve regioselectivity at the 4-position.
- Isopropylamino substitution : Use nucleophilic aromatic substitution (NAS) or Buchwald-Hartwig coupling to introduce the isopropylamino group at the 3-position. For NAS, activating groups (e.g., nitro) facilitate displacement of halides or other leaving groups by isopropylamine under reflux in polar aprotic solvents like DMF .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity. Validate via HPLC (>95% purity) and NMR (¹H/¹³C) .
Basic: How can the solubility of this compound in organic solvents be experimentally determined?
Solubility profiling involves:
- Gravimetric analysis : Saturate solvents (e.g., alcohols, ethers) with the compound at 298 K, filter undissolved material, and evaporate the solvent to measure residual mass .
- UV-Vis spectroscopy : Prepare calibration curves at λ_max (~270–300 nm for nitroaromatics) and quantify dissolved concentrations in supernatants after centrifugation .
- Data validation : Cross-check results with Abraham model predictions using solute descriptors (e.g., S = 1.520, A = 0.680 for nitrobenzoic analogs) to identify outliers .
Advanced: How can computational models like the Abraham equation predict solubility behavior?
The Abraham solvation model correlates solubility with solute descriptors:
- Descriptors : Calculate E (excess molar refraction), S (polarizability), A/B (H-bonding), L (log P), and V (McGowan volume). For nitrobenzoic acids, V ≈ 1.1059 and L ≈ 5.77 .
- Equation application : Use log₁₀(S) = c + eE + sS + aA + bB + lL to predict log solubility in untested solvents. Validate against experimental data (standard deviation: ±0.076 log units) .
- Limitations : Accuracy decreases for solvents with strong specific interactions (e.g., ionic liquids) or extreme polarities .
Advanced: What methodologies analyze electronic effects of nitro and isopropylamino groups on reactivity?
- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to assess electron-withdrawing (nitro) and electron-donating (isopropylamino) effects on aromatic ring charge distribution.
- Hammett substituent constants : Compare σ_meta (nitro: +0.71) and σ_para (isopropylamino: –0.15) to predict acidity (pKa) and electrophilic substitution patterns .
- Spectroscopic validation : IR spectroscopy identifies shifts in C=O (benzoic acid) and N–H (amine) stretching frequencies, reflecting electronic perturbations .
Basic: What spectroscopic techniques are recommended for structural elucidation?
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.5 ppm for nitro-substituted rings) and isopropylamino CH₃ groups (δ 1.2–1.4 ppm). Use DEPT-135 to distinguish CH₃/CH₂ groups .
- FT-IR : Confirm carboxylic acid O–H (2500–3000 cm⁻¹), nitro NO₂ (1520–1350 cm⁻¹), and amine N–H (3300–3500 cm⁻¹) stretches .
- Mass spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of COOH or isopropylamine) .
Advanced: How can researchers resolve contradictions in solubility or reactivity data?
- Statistical outlier analysis : Apply Grubbs’ test to identify anomalous data points in solubility datasets. Replicate experiments under controlled conditions (e.g., ±0.1 K temperature stability) .
- Mechanistic validation : For reactivity discrepancies, use kinetic studies (e.g., UV-Vis monitoring of nitro-group reduction rates) or isotopic labeling (¹⁵N-tracing) to confirm pathways .
- Model refinement : Adjust Abraham descriptors iteratively using multi-parameter regression to improve solubility predictions in conflicting solvents .
Advanced: What strategies assess the bioactivity of this compound?
- Antimicrobial assays : Perform broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with nitrobenzoic acid derivatives showing MICs ≤ 50 µg/mL .
- Enzyme inhibition : Screen against target enzymes (e.g., dihydrofolate reductase) via fluorescence-based assays. Use molecular docking (AutoDock Vina) to predict binding affinities .
- Cytotoxicity profiling : Test on mammalian cell lines (e.g., HEK-293) using MTT assays. Correlate results with log P values to assess membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
